1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone
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Description
1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone, also known as BOPP, is an organic compound with a wide range of applications in the scientific research field. It has been extensively studied over the past few years due to its unique structure and properties. BOPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists in many areas of research.
Scientific Research Applications
Alzheimer's Therapy
- Alzheimer's Treatment: Compounds structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone have been investigated for Alzheimer's therapy. These molecules, known for sequestering and redistributing metal ions, could be key in treating neurodegenerative diseases like Alzheimer's. Their multifunctionality includes metal chelation, antioxidant properties, and the ability to interfere with metal ion-induced amyloid peptide aggregation, making them promising for targeted drug action against metal-overloaded amyloid plaques in the Alzheimer's brain (Scott et al., 2011).
Chemical Synthesis
- Synthesis of Functionalized Pyridines: The compound's derivatives have been used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, a process involving various chemical reactions. This synthesis opens up new pathways to complex chemical structures with potential applications in medicinal chemistry and material science (Mekheimer et al., 1997).
Luminescence and Photophysical Properties
- Luminescence Properties: Related pyridinone compounds exhibit aggregation enhanced emission and multi-stimuli-responsive properties, making them interesting for photophysical studies. They have been found luminescent in both solution and solid state, with potential applications in materials science and optical technologies (Srivastava et al., 2017).
Crystal Structure Analysis
- Structural Studies: The crystal structures of compounds similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone have been extensively studied, providing insights into molecular geometry, bonding interactions, and hydrogen bonding, which are crucial for understanding their chemical behavior and applications (Nelson et al., 1988).
Pharmaceutical Research
- Drug Design and Pharmacology: Related compounds have been explored as potent and selective inhibitors in pharmacological contexts. For instance, specific analogs have shown high potency and selectivity in inhibiting nitric oxide formation, a critical factor in various physiological processes (Wei et al., 2007).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-prop-2-ynylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-12-13(18)6-7-17(16(12)19)9-11-4-5-14-15(8-11)21-10-20-14/h1,4-8,18H,3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZAYRBFVHRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CN(C1=O)CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone |
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